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Compound of Interest

Compound Name: N-Nitroso Quinapril

Cat. No.: B12310862

Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the
management of hypertension and heart failure. In recent years, the presence of nitrosamine
impurities in pharmaceutical products has become a significant regulatory and safety concern
due to their classification as probable human carcinogens.[1] N-Nitroso Quinapril is a
Nitrosamine Drug Substance-Related Impurity (NDSRI) that can form during the drug's
manufacturing process or storage if specific chemical conditions arise.[2][3]

To ensure patient safety and comply with stringent global regulatory standards, highly sensitive
and specific analytical methods are required to detect and quantify N-Nitroso Quinapril at
trace levels.[1] N-Nitroso Quinapril certified reference standard is a critical material used for
this purpose. It enables the accurate development, validation, and execution of analytical
methods to monitor and control this impurity in Quinapril active pharmaceutical ingredient (API)
and finished drug products.[4]

2.0 Chemical and Regulatory Information

N-Nitroso Quinapril is structurally similar to the parent API, Quinapril, containing a nitroso
functional group. This structural similarity defines it as an NDSRI.[2][5]

Table 1: N-Nitroso Quinapril Reference Standard Information
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Parameter Information

(S)-2-(N-((S)-1-ethoxy-1-oxo-4-phenylbutan-2-
Compound Name yI)-N-nitroso-L-alanyl)-1,2,3,4-
tetrahydroisoquinoline-3-carboxylic acid

CAS Number 2922985-13-3
Molecular Formula C25H20N306
Molecular Weight 467.52 g/mol

Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established
acceptable intake (Al) limits for nitrosamine impurities to mitigate potential carcinogenic risks.
[5] The Al limit for an NDSRI is determined based on its predicted carcinogenic potency.[6]

Table 2: Regulatory Acceptable Intake (Al) Limit

Acceptable Intake (Al)

Impurity Regulatory Body LA
imi

N-Nitroso Quinapril U.S. FDA 1500 ng/day

3.0 Regulatory Risk Management and the Role of the Reference Standard

The control of nitrosamine impurities is a multi-step process mandated by regulatory
authorities.[1] The N-Nitroso Quinapril reference standard is essential for the "Confirmatory

Testing" phase of this process.
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Caption: Regulatory workflow for nitrosamine impurity management.

4.0 Applications of N-Nitroso Quinapril Reference Standard

The primary applications of the N-Nitroso Quinapril reference standard are centered around
analytical quality control in pharmaceutical development and manufacturing.[4]

o Analytical Method Development: Used to establish specificity, sensitivity, and optimal
conditions for chromatographic separation and mass spectrometric detection of the impurity.

o Method Validation: Essential for validating analytical procedures according to ICH Q2(R1)
guidelines, including specificity, linearity, accuracy, precision, and establishing the Limit of
Quantification (LOQ) and Limit of Detection (LOD).[7]

¢ Quality Control (QC) Testing: Employed as a calibrator or control in routine batch release
testing of Quinapril APl and drug products to ensure levels of N-Nitroso Quinapril do not
exceed the established specification, which is derived from the Al limit.
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 Stability Studies: Used to monitor the potential formation of N-Nitroso Quinapril in drug
products under various storage conditions over time.

5.0 Analytical Methodology and Protocol

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred
technique for the quantification of nitrosamine impurities due to its high sensitivity and
selectivity, which are necessary to meet the stringent regulatory limits.[8][9]

f LC-MS/MS Experimental Workflow

1. Prepare Standard Solutions 2. Prepare Sample Solution
(Using N-Nitroso Quinapril Ref. Std) (Dissolve/extract Quinapril API or tablet)

: :
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(Chromatographic separation of
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Caption: General experimental workflow for N-Nitroso Quinapril analysis.

General Protocol for Quantification of N-Nitroso
Quinapril in Drug Substance by LC-MS/MS

This protocol provides a representative methodology. Specific parameters must be validated by
the user for their specific matrix and instrumentation.

5.1.1 Scope This method is intended for the quantitative determination of N-Nitroso Quinapril
in Quinapril drug substance.

5.1.2 Reagents and Materials

N-Nitroso Quinapril Reference Standard

Quinapril API (for matrix spiking)

Methanol (LC-MS Grade)

Water (LC-MS Grade)

Formic Acid (LC-MS Grade)

Volumetric flasks, pipettes, and autosampler vials

5.1.3 Standard Solution Preparation

Stock Solution (e.g., 10 pg/mL): Accurately weigh approximately 1.0 mg of N-Nitroso
Quinapril reference standard and dissolve in 100.0 mL of methanol.

Working Standards: Perform serial dilutions of the Stock Solution with methanol to prepare a
series of calibration standards ranging from approximately 0.5 ng/mL to 50 ng/mL.

5.1.4 Sample Preparation

Accurately weigh approximately 100 mg of the Quinapril API into a 15 mL centrifuge tube.
[10]
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e Add 5.0 mL of methanol.[10]
» Vortex the solution for 1-2 minutes until the APl is completely dissolved.[10]

« Filter the solution using a 0.22 um PVDF or PTFE syringe filter into an autosampler vial for
LC-MS/MS analysis.[11]

5.1.5 Instrumental Method The following tables outline typical starting parameters for an LC-
MS/MS system.

Table 3: Typical Chromatographic Conditions

Parameter Condition

Instrument UHPLC System

Column C18,e.g., 2.1 x 100 mm, 1.8 um
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min

Start at 5-10% B, ramp to 95% B, hold, and re-

Gradient -
equilibrate

Column Temp. 40 °C

Injection Vol. 5puL

Table 4: Typical Mass Spectrometry Conditions

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/an_73814_lc_ms_nitrosamine_impurities_in_drugs_an73814_en_b5bab5cce0/an-73814-lc-ms-nitrosamine-impurities-in-drugs-an73814-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12310862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter Condition

Instrument Triple Quadrupole Mass Spectrometer

lon Source Electrospray lonization (ESI), Positive Mode
lon Source Temp. 500 °C

Capillary Voltage 3500V

Detection Mode

Multiple Reaction Monitoring (MRM)

Precursor lon (Q1)

468.2 miz ([M+H]*)

Product lons (Q3)

To be determined (requires compound-specific

tuning)

Collision Energy

To be optimized

6.0 Expected Method Performance

A fully validated method for trace-level impurity analysis should demonstrate high sensitivity

and linearity. The data below are representative values based on typical nitrosamine analysis

methods.[12][13]

Table 5: Typical Method Performance Characteristics

Parameter Typical Value
Limit of Detection (LOD) 0.1-0.5ng/mL
Limit of Quantification (LOQ) 0.5-1.5ng/mL
Linearity (Correlation Coefficient, R?) >0.998
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) <15%
7.0 Conclusion
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The N-Nitroso Quinapril reference standard is an indispensable tool for the pharmaceutical
industry. Its use is fundamental to developing and validating robust analytical methods capable
of detecting this potential impurity at trace levels. By enabling accurate quantification, this
reference standard allows researchers and manufacturers to conduct thorough risk
assessments, implement effective control strategies, and ultimately ensure that Quinapril-
containing medicines are safe and compliant with global regulatory expectations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes: Use of N-Nitroso Quinapril as a
Reference Standard]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12310862#use-of-n-nitroso-quinapril-as-a-reference-
standard]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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